Cas no 1005-64-7 ((E)-1-Phenyl-1-butene)

(E)-1-Phenyl-1-butene structure
(E)-1-Phenyl-1-butene structure
Productnaam:(E)-1-Phenyl-1-butene
CAS-nummer:1005-64-7
MF:C10H12
MW:132.20228
MDL:MFCD00048708
CID:192491
PubChem ID:5370622

(E)-1-Phenyl-1-butene Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene,(1E)-1-buten-1-yl-
    • TRANS-1-PHENYL-1-BUTENE
    • (E)-1-Phenyl-1-butene
    • (1E)-1-Butenylbenzene
    • (E)-1-butenylbenzene
    • 1-phenyl-(E)-1-butene
    • benzene,1-butenyl-,(E)
    • trans-but-1-enyl-benzene
    • (E)-But-1-en-1-ylbenzene
    • (E)-β-Ethylstyrene
    • trans-β-ethylstyrene
    • trans-beta-Ethylstyrene
    • benzene,1-butenyl-,(E)-
    • (1E)-1-Buten-1-ylbenzene
    • Benzene, 1-butenyl-
    • [(1E)-but-1-en-1-yl]benzene
    • Benzene, 1-butenyl-, (E)-
    • CS-0439937
    • InChI=1/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3
    • [(E)-but-1-enyl]benzene
    • AKOS006272930
    • MPMBRWOOISTHJV-XVNBXDOJSA-N
    • 56264-98-3
    • 1005-64-7
    • Butenylbenzene
    • DTXSID301026549
    • [(E)-but-1-enyl]-benzene
    • 824-90-8
    • (E)-but-1-enylbenzene
    • EINECS 260-079-4
    • (1E)-1-Butenylbenzene #
    • DB-160909
    • G77649
    • 862897-77-6
    • MDL: MFCD00048708
    • Inchi: InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3+
    • InChI-sleutel: MPMBRWOOISTHJV-XVNBXDOJSA-N
    • LACHT: C(/C1C=CC=CC=1)=C\CC

Berekende eigenschappen

  • Exacte massa: 132.09400
  • Monoisotopische massa: 132.0939
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 2
  • Complexiteit: 96.6
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.6
  • Topologisch pooloppervlak: 0

Experimentele eigenschappen

  • Kleur/vorm: No data avaiable
  • Dichtheid: 0.899±0.06 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: -43.1 ºC
  • Kookpunt: 198.7 ºC
  • Vlampunt: 63.6±6.7 ºC,
  • Brekindex: 1.5382 (589.3 nm 25 ºC)
  • Oplosbaarheid: Almost insoluble (0.024 g/l) (25 º C),
  • PSA: 0.00000
  • LogboekP: 3.10980
  • Dampfdruk: No data available

(E)-1-Phenyl-1-butene Beveiligingsinformatie

(E)-1-Phenyl-1-butene Douanegegevens

  • HS-CODE:2902909090
  • Douanegegevens:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

(E)-1-Phenyl-1-butene Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
eNovation Chemicals LLC
D625065-500mg
(E)-1-Phenyl-1-butene
1005-64-7 97%
500mg
$548 2023-08-31
eNovation Chemicals LLC
D625065-1g
(E)-1-Phenyl-1-butene
1005-64-7 97%
1g
$1140 2024-05-24
1PlusChem
1P008TOU-1g
TRANS-1-PHENYL-1-BUTENE
1005-64-7 97 %
1g
$692.00 2023-12-27
eNovation Chemicals LLC
D625065-250mg
(E)-1-Phenyl-1-butene
1005-64-7 97%
250mg
$390 2024-05-24
eNovation Chemicals LLC
D625065-1g
(E)-1-Phenyl-1-butene
1005-64-7 97%
1g
$1140 2025-02-26
eNovation Chemicals LLC
D625065-100mg
(E)-1-Phenyl-1-butene
1005-64-7 97%
100mg
$200 2024-05-24
TRC
P319495-5g
(E)-1-Phenyl-1-butene
1005-64-7
5g
$ 1777.00 2023-09-06
eNovation Chemicals LLC
D625065-5g
(E)-1-Phenyl-1-butene
1005-64-7 97%
5g
$4200 2023-08-31
1PlusChem
1P008TOU-100mg
TRANS-1-PHENYL-1-BUTENE
1005-64-7 97 %
100mg
$129.00 2023-12-27
eNovation Chemicals LLC
D625065-100mg
(E)-1-Phenyl-1-butene
1005-64-7 97%
100mg
$200 2025-02-21

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